molecular formula C18H24N2O2 B5901982 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

Cat. No. B5901982
M. Wt: 300.4 g/mol
InChI Key: MBTPWHLDBJQZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a chemical compound that has shown promising results in scientific research applications. It is a synthetic compound that is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis. It may also exert its anti-inflammatory and anti-oxidant effects through the modulation of various signaling pathways.
Biochemical and Physiological Effects
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide in lab experiments is its potential as a multi-targeted agent, as it has been shown to modulate various signaling pathways. Additionally, it is a synthetic compound that can be easily synthesized in the lab. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for research on 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide. One direction is to further investigate its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as a neuroprotective agent in human clinical trials. Additionally, more research is needed to understand its toxicity and potential side effects.

Synthesis Methods

The synthesis of 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide involves a multi-step process that includes the condensation of 2-methylindole with 4-formyltetrahydro-2H-pyran, followed by reduction with sodium borohydride, and subsequent acetylation with acetic anhydride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide has shown potential in various scientific research applications. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as for its neuroprotective effects.

properties

IUPAC Name

3-(2-methylindol-1-yl)-N-(oxan-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14-12-16-4-2-3-5-17(16)20(14)9-6-18(21)19-13-15-7-10-22-11-8-15/h2-5,12,15H,6-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTPWHLDBJQZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)NCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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